molecular formula C20H23N7O2 B15014265 1-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol

1-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol

Katalognummer: B15014265
Molekulargewicht: 393.4 g/mol
InChI-Schlüssel: MYGNUIYRBJFSOG-FYJGNVAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-1-naphthaldehyde 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is a derivative of 2-hydroxy-1-naphthaldehyde, which is known for its utility in organic synthesis and as a building block for more complex molecules.

Vorbereitungsmethoden

The synthesis of 2-hydroxy-1-naphthaldehyde 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone typically involves a multi-step process. The initial step often includes the preparation of 2-hydroxy-1-naphthaldehyde, which can be synthesized through the oxidation of 2-hydroxy-1-naphthylmethanol. This is followed by the reaction of 2-hydroxy-1-naphthaldehyde with 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl]hydrazine under controlled conditions to form the desired hydrazone derivative .

Analyse Chemischer Reaktionen

2-Hydroxy-1-naphthaldehyde 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-hydroxy-1-naphthaldehyde 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, thereby exerting its effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-hydroxy-1-naphthaldehyde 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone include:

    2-Hydroxy-1-naphthaldehyde: A precursor in the synthesis of the target compound.

    1-Hydroxy-2-naphthaldehyde: Another naphthaldehyde derivative with similar reactivity.

    4-Hydroxy-1-naphthaldehyde:

Eigenschaften

Molekularformel

C20H23N7O2

Molekulargewicht

393.4 g/mol

IUPAC-Name

1-[(E)-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]naphthalen-2-ol

InChI

InChI=1S/C20H23N7O2/c1-26(2)19-22-18(23-20(24-19)27-9-11-29-12-10-27)25-21-13-16-15-6-4-3-5-14(15)7-8-17(16)28/h3-8,13,28H,9-12H2,1-2H3,(H,22,23,24,25)/b21-13+

InChI-Schlüssel

MYGNUIYRBJFSOG-FYJGNVAPSA-N

Isomerische SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=C(C=CC4=CC=CC=C43)O

Kanonische SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)NN=CC3=C(C=CC4=CC=CC=C43)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.